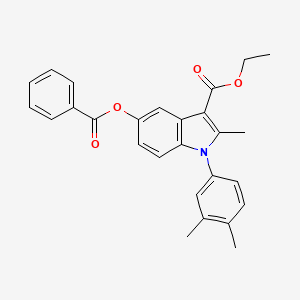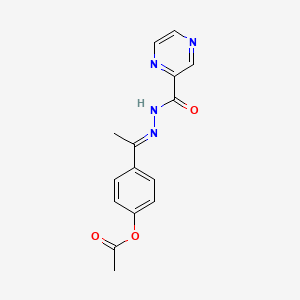![molecular formula C26H24ClN5O2S B11675223 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide](/img/structure/B11675223.png)
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide” is a complex organic compound that belongs to the class of triazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl and methylphenyl groups, and the final coupling with the acetohydrazide moiety. Common reagents used in these reactions include hydrazine, acetic anhydride, and various catalysts to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl and sulfanyl groups.
Reduction: Reduction reactions may target the triazole ring or the acetohydrazide moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl rings.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound may exhibit similar activities, making it a candidate for further biological evaluation.
Medicine
In medicine, compounds like this are explored for their potential therapeutic applications. They may act as enzyme inhibitors, receptor modulators, or other bioactive agents.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activities make them versatile tools in various industrial applications.
作用机制
The mechanism of action of this compound would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with various biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
What sets “2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]acetohydrazide” apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. Its structure allows for various modifications, making it a versatile compound for research and development.
属性
分子式 |
C26H24ClN5O2S |
|---|---|
分子量 |
506.0 g/mol |
IUPAC 名称 |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-hydroxyphenyl)propylideneamino]acetamide |
InChI |
InChI=1S/C26H24ClN5O2S/c1-3-23(18-8-14-22(33)15-9-18)28-29-24(34)16-35-26-31-30-25(19-6-10-20(27)11-7-19)32(26)21-12-4-17(2)5-13-21/h4-15,33H,3,16H2,1-2H3,(H,29,34)/b28-23+ |
InChI 键 |
OUPKQVVLMMIZKI-WEMUOSSPSA-N |
手性 SMILES |
CC/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl)/C4=CC=C(C=C4)O |
规范 SMILES |
CCC(=NNC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)C)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675158.png)
![N'-[(Z)-(2-Chlorophenyl)methylidene]-2,5-dimethylfuran-3-carbohydrazide](/img/structure/B11675161.png)
![4-(4-chlorobenzyl)-N-[(1Z)-1-(4-methoxyphenyl)ethylidene]piperazin-1-amine](/img/structure/B11675164.png)
![N-[(3-ketobenzothiophen-2-ylidene)amino]-N-phenyl-acetamide](/img/structure/B11675167.png)
![ethyl 4-heptyl-3,7,8-trimethyl-6H-pyrrolo[3,2-f]indolizine-2-carboxylate](/img/structure/B11675174.png)
![(2E)-2-{[(4-iodophenyl)amino]methylidene}-1-benzothiophen-3(2H)-one](/img/structure/B11675177.png)

![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675183.png)
![3-bromo-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11675194.png)


![N'-[(E)-[2-(Trifluoromethyl)phenyl]methylidene]furan-2-carbohydrazide](/img/structure/B11675201.png)
![2-{[(3-Chlorophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11675204.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11675215.png)
